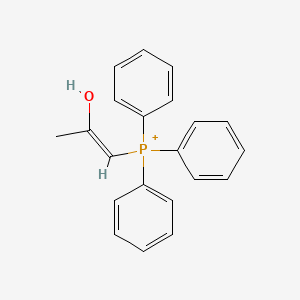
1-(Triphenylphosphoranyl)-1-propen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triphenylphosphoranyl)-1-propen-2-ol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a propen-2-ol moiety This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-1-propen-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate alkene under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Triphenylphosphoranyl)-1-propen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions may yield phosphine derivatives with altered oxidation states.
Substitution: The triphenylphosphoranyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Triphenylphosphoranyl)-1-propen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving phosphorus-containing molecules.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Triphenylphosphoranyl)-1-propen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranyl group can act as a nucleophile or electrophile, depending on the reaction context. This versatility allows the compound to participate in a wide range of chemical transformations, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Shares the triphenylphosphoranyl group but lacks the propen-2-ol moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
1-(Diphenylphosphoranyl)-1-propen-2-ol: A structurally similar compound with two phenyl groups instead of three.
Uniqueness: 1-(Triphenylphosphoranyl)-1-propen-2-ol is unique due to the combination of the triphenylphosphoranyl group and the propen-2-ol moiety. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
6290-58-0 |
|---|---|
Molekularformel |
C21H20OP+ |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[(Z)-2-hydroxyprop-1-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3/p+1/b18-17- |
InChI-Schlüssel |
KAANTNXREIRLCT-ZCXUNETKSA-O |
Isomerische SMILES |
C/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Kanonische SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


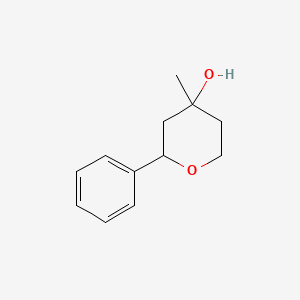
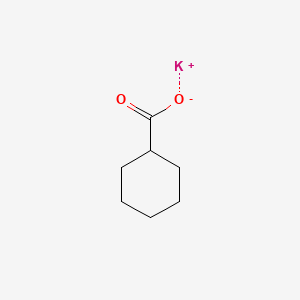






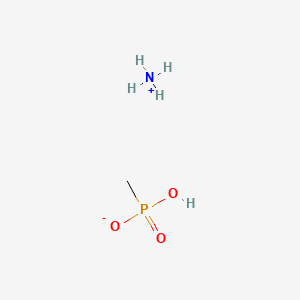

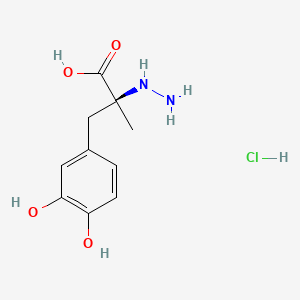

![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

